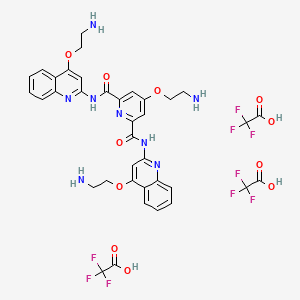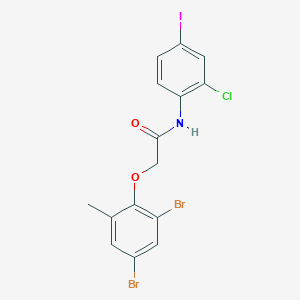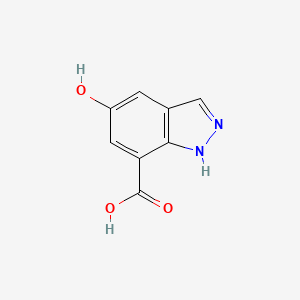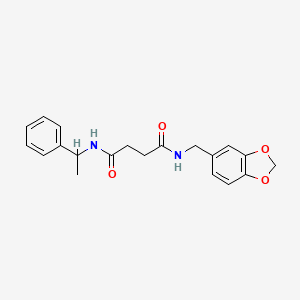
Pyridostatin TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridostatin Trifluoroacetate is a chemical compound known for its ability to stabilize G-quadruplex structures in nucleic acids. These structures are formed by guanine-rich sequences in DNA and RNA, and their stabilization has significant implications in cancer research and therapy . Pyridostatin Trifluoroacetate has been shown to induce telomere dysfunction and inhibit the growth of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridostatin Trifluoroacetate involves the coupling of pyridine-based building blocks with quinoline-based building blocks. The reaction typically requires one mole equivalent of pyridine-based compounds and two mole equivalents of quinoline-based compounds . The reaction conditions often involve the use of trifluoroacetic acid in dichloromethane for deprotection steps .
Industrial Production Methods: Industrial production methods for Pyridostatin Trifluoroacetate are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes reactions that involve the stabilization of G-quadruplex structures. These reactions are crucial for its role in inhibiting the growth of cancer cells .
Common Reagents and Conditions: The stabilization of G-quadruplex structures by Pyridostatin Trifluoroacetate typically involves the use of cell-free assays with specific binding conditions .
Major Products Formed: The major products formed from the reactions involving Pyridostatin Trifluoroacetate are stabilized G-quadruplex structures, which can lead to telomere dysfunction and growth inhibition in cancer cells .
Wissenschaftliche Forschungsanwendungen
Pyridostatin Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is used to study the stabilization of G-quadruplex structures in cancer cells, leading to telomere dysfunction and growth inhibition
Gene Regulation: The compound is used to investigate the regulation of genes that contain G-quadruplex sequences.
Drug Development: Pyridostatin Trifluoroacetate is explored as a potential therapeutic agent for targeting cancer cells by inducing DNA damage and telomere dysfunction.
Wirkmechanismus
Pyridostatin Trifluoroacetate exerts its effects by stabilizing G-quadruplex structures in nucleic acids. These structures are formed by guanine-rich sequences and are stabilized through Hoogsteen hydrogen bonding and π–π interactions . The stabilization of G-quadruplex structures leads to telomere dysfunction, which inhibits the growth of cancer cells by inducing DNA damage and senescence .
Vergleich Mit ähnlichen Verbindungen
Quinoline-based G-quadruplex Stabilizers: Compounds such as BRACO-19 and RHPS4 are also known for their ability to stabilize G-quadruplex structures.
Telomestatin: Another compound that targets G-quadruplex structures and induces telomere dysfunction.
Uniqueness: Pyridostatin Trifluoroacetate is unique in its high selectivity for G-quadruplex structures over double-stranded DNA . This selectivity makes it a valuable tool for studying the biological functions of G-quadruplex structures and their potential as therapeutic targets in cancer research .
Eigenschaften
Molekularformel |
C37H35F9N8O11 |
|---|---|
Molekulargewicht |
938.7 g/mol |
IUPAC-Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H32N8O5.3C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3*3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*(H,6,7) |
InChI-Schlüssel |
CYYZQGUDHAKBIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12461001.png)
![3-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12461012.png)
![(1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12461022.png)
![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)

![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)

![2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide](/img/structure/B12461076.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)
![9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)
